molecular formula C14H15NO5S B2888678 Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate CAS No. 886497-78-5

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2888678
CAS No.: 886497-78-5
M. Wt: 309.34
InChI Key: QBQUBFDKFMRKRM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a thiazole-derived compound characterized by a dihydrothiazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and an ethyl ester at position 3. This compound is commercially available from multiple suppliers (), suggesting its utility in medicinal chemistry or as a synthetic intermediate. Its structure combines electron-donating methoxy groups with a heterocyclic thiazole ring, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQUBFDKFMRKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to produce the ethyl ester derivative .

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name & CAS No. Substituent Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate Reference compound (2,5-dimethoxyphenyl) ~295 (estimated) Commercial availability; synthetic intermediate
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (886497-37-6) 4-Nitrophenyl (electron-withdrawing) 294.29 Higher reactivity; discontinued
Ethyl 4-(3-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (247242-54-2) 3-Nitrophenyl (meta-substitution) 294.28 Predicted density: 1.47 g/cm³; lab use
Ethyl 4-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (886497-41-2) 4-Fluorophenyl (electron-withdrawing) 267.28 Lower molecular weight; improved PK
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrimidine core; thioxo group; methyl at C6 N/A Anti-HAV evaluation

Electronic and Reactivity Profiles

  • Electron-Donating vs. In contrast, nitro- () and fluoro-substituted analogs () exhibit electron-withdrawing effects, which may increase reactivity in nucleophilic or redox reactions .
  • Meta vs.

Biological Activity

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O5_{5}S1_{1}
  • Molecular Weight : 293.31 g/mol
  • Functional Groups : Thiazole ring, ester group, methoxy substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, studies have shown that thiazole derivatives can inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
  • In vitro Studies : In vitro assays demonstrated that derivatives with similar thiazole structures exhibited IC50_{50} values less than those of standard chemotherapeutics like doxorubicin against cell lines such as A-431 and Jurkat .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity.

  • Antifungal Properties : Compounds similar to this compound have shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) reported ranged from 0.03 to 0.5 µg/mL for various thiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-based compounds.

  • Substituent Effects : The presence of electron-withdrawing groups (like halogens) on the phenyl ring enhances anticancer activity by increasing the compound's reactivity towards biological targets .
  • Thiazole Ring Modifications : Modifications on the thiazole ring can significantly impact both anticancer and antimicrobial efficacy. For example, variations in the substituents at positions 4 and 5 of the thiazole ring have been linked to enhanced potency against specific cancer cell lines .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation : Another study focused on synthesizing thiazole derivatives with varying substituents and assessing their antimicrobial properties against a panel of bacterial and fungal strains. The findings revealed that certain modifications led to significant increases in antimicrobial potency .

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